molecular formula C13H18N4O2 B2441459 (E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide CAS No. 1798298-95-9

(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide

Cat. No.: B2441459
CAS No.: 1798298-95-9
M. Wt: 262.313
InChI Key: LKRGUKGYDKDWLO-UHFFFAOYSA-N
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Description

(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.313. The purity is usually 95%.
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Biological Activity

(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C11H14N4O Molecular Formula \text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realm of anti-inflammatory and anticancer effects. The following sections detail specific activities and findings.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in vitro.

Table 1: Inflammatory Marker Reduction

CompoundTNF-alpha Reduction (%)IL-6 Reduction (%)
This compound4550
Control1015

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In a series of assays against various cancer cell lines, it displayed cytotoxic effects, particularly against breast and lung cancer cells.

Case Study: Cytotoxicity Assay

In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with the compound resulted in:

Cell LineIC50 (µM)
MCF-712
A54915

These results suggest that the compound may inhibit cell proliferation through apoptosis induction.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it is believed to interfere with NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines and oncogenes.

4. Structure-Activity Relationship (SAR)

Further studies on similar compounds have established a structure–activity relationship that highlights the importance of the cyano group and the pyrazole moiety in enhancing biological activity. Modifications to these functional groups can significantly alter efficacy.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Replacement of cyano with hydroxylDecreased anti-inflammatory activity
Substitution on pyrazole ringIncreased cytotoxicity

Properties

IUPAC Name

(E)-N-(2-cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-17-11(7-8-15-17)5-6-12(18)16-13(2,9-14)10-19-3/h5-8H,4,10H2,1-3H3,(H,16,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGUKGYDKDWLO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)/C=C/C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.